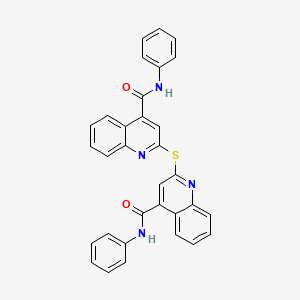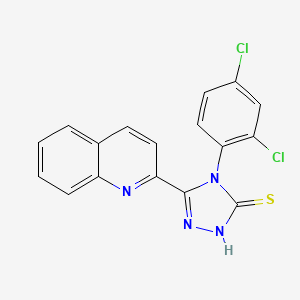![molecular formula C22H21NO4S B14919230 Ethyl 4-(4-methoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14919230.png)
Ethyl 4-(4-methoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and a methylbenzoyl amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Methylbenzoyl Amide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(4-METHOXYBENZOYL)PROPIONATE: This compound shares the methoxyphenyl group but lacks the thiophene ring and the methylbenzoyl amide moiety.
ETHYL 4-(4-METHOXYPHENYL)-4-OXOBUTANOATE: Similar in having the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
ETHYL 4-(4-METHOXYPHENYL)-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, a methoxyphenyl group, and a methylbenzoyl amide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H21NO4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-4-27-22(25)19-18(15-8-10-17(26-3)11-9-15)13-28-21(19)23-20(24)16-7-5-6-14(2)12-16/h5-13H,4H2,1-3H3,(H,23,24) |
InChI Key |
CKFMFMMGWJAKPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B14919152.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919153.png)
![(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine](/img/structure/B14919159.png)
![1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14919160.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919163.png)

![N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14919178.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)piperidine-1-carbothioamide](/img/structure/B14919191.png)
![7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one](/img/structure/B14919198.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919200.png)
![4-chloro-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14919209.png)
![1-({3-[(Thiophen-2-ylcarbonyl)oxy]naphthalen-1-yl}methyl)naphthalen-2-yl thiophene-2-carboxylate](/img/structure/B14919213.png)
